molecular formula C11H17N5S B499232 1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE

1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B499232
M. Wt: 251.35g/mol
InChI Key: UXBFHJWHPKJOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is a synthetic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the thiophene derivative: The initial step involves the synthesis of the 3-methylthiophene-2-carbaldehyde through a series of reactions such as Friedel-Crafts acylation and subsequent reduction.

    Tetrazole ring formation: The next step involves the formation of the tetrazole ring by reacting the thiophene derivative with sodium azide and a suitable catalyst under controlled conditions.

    Final coupling: The final step involves the coupling of the tetrazole derivative with butylamine under appropriate conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include sulfoxides, sulfones, and substituted tetrazoles.

Scientific Research Applications

1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Agriculture: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular functions.

Comparison with Similar Compounds

1-BUTYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds, such as:

    1-butyl-1H-tetrazol-5-amine: Lacks the thiophene moiety, resulting in different reactivity and applications.

    N-[(3-methylthiophen-2-yl)methyl]-1H-tetrazol-5-amine: Lacks the butyl group, affecting its solubility and bioavailability.

    1-butyl-N-[(2-thienyl)methyl]-1H-tetrazol-5-amine: Contains a different thiophene derivative, leading to variations in its chemical and biological properties.

Properties

Molecular Formula

C11H17N5S

Molecular Weight

251.35g/mol

IUPAC Name

1-butyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine

InChI

InChI=1S/C11H17N5S/c1-3-4-6-16-11(13-14-15-16)12-8-10-9(2)5-7-17-10/h5,7H,3-4,6,8H2,1-2H3,(H,12,13,15)

InChI Key

UXBFHJWHPKJOPT-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=C(C=CS2)C

Canonical SMILES

CCCCN1C(=NN=N1)NCC2=C(C=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.